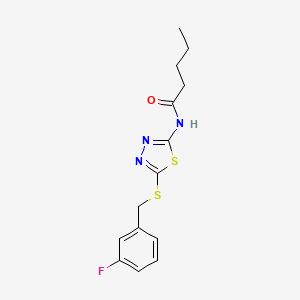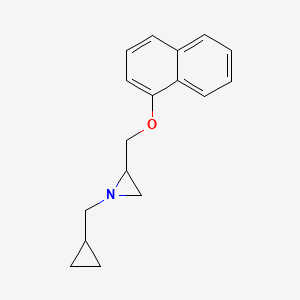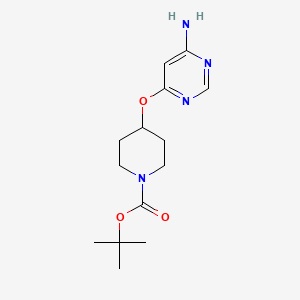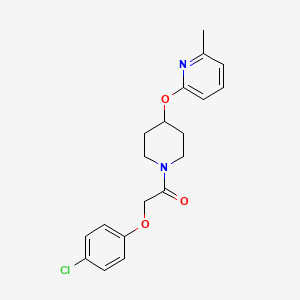
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide” is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a thiadiazole ring, and an amide group . It’s part of a class of compounds known as thiadiazoles, which are heterocyclic compounds containing a five-member ring with two nitrogen atoms, two carbon atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis reactions, and the thiadiazole ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .Aplicaciones Científicas De Investigación
Anticancer Properties
- A study synthesized new benzothiazole acylhydrazones, including compounds related to N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide, and evaluated their anticancer activities. The synthesized compounds showed significant cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents (Osmaniye et al., 2018).
Photodynamic Therapy for Cancer
- Another study focused on the synthesis of zinc phthalocyanine derivatives, incorporating a 1,3,4-thiadiazole moiety for use in photodynamic therapy, a treatment method for cancer. These compounds exhibited high singlet oxygen quantum yield, crucial for effective cancer treatment through this method (Pişkin et al., 2020).
Antimicrobial and Antitumor Activities
- Research on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, related to the compound , revealed strong antimicrobial activity against specific strains and significant cytotoxicity against cancer cell lines. This suggests potential for use in antimicrobial and anticancer therapies (Gür et al., 2020).
Anticonvulsant Agents
- A study synthesized new benztriazoles with a mercapto-triazole substituent for evaluation as anticonvulsant agents. The compounds demonstrated significant activity in seizure tests, indicating their potential use in treating convulsions (Liu et al., 2016).
Antitubercular Agents
- The discovery and development of substituted thiadiazoles, closely related to N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide, were reported as inhibitors of Staphylococcus aureus Sortase A, with potential as antitubercular agents (Wehrli et al., 2019).
Mecanismo De Acción
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological targets to exert its effects . Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS2/c1-2-3-7-12(19)16-13-17-18-14(21-13)20-9-10-5-4-6-11(15)8-10/h4-6,8H,2-3,7,9H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNJAVSZBQBFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-((2-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2689516.png)


![4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinoline-3-carboxylic acid](/img/structure/B2689521.png)
![5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile](/img/structure/B2689525.png)
![ethyl 6-acetyl-2-[(4-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2689526.png)

![3-Methoxy-N-methyl-N-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2689528.png)

![3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}prop-2-ynoic acid](/img/structure/B2689533.png)
![1-[(5-Chloro-2-methoxyphenyl)methyl]-4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine](/img/structure/B2689534.png)

![N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2689538.png)